The Phantom Intermediate: A Technical Guide to 2-Methyldecanoyl Chloride
The Phantom Intermediate: A Technical Guide to 2-Methyldecanoyl Chloride
The following technical guide is structured to address the specific challenge of identifying and utilizing 2-methyldecanoyl chloride , a compound often missing from standard commercial catalogs despite its critical utility in lipid chemistry and drug delivery.
Part 1: The Core Directive – Search & Identification
Executive Summary: If you are searching for a direct commercial CAS number for 2-methyldecanoyl chloride , you will likely encounter a "data void." Unlike its straight-chain counterpart (Decanoyl chloride, CAS 112-13-0), the 2-methyl derivative is rarely stocked as a shelf-stable reagent due to its hydrolytic instability and the specific stereochemical requirements of high-value applications (e.g., LNP formulation, prodrug synthesis).
The Solution: Do not search for the chloride. Search for the parent acid . The industry standard protocol is to procure the stable carboxylic acid precursor and generate the acyl chloride in situ or immediately prior to use.
Identity Verification Data
| Component | Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) |
| Target | 2-Methyldecanoyl chloride | Not Assignable (See Note*) | C11H21ClO | 204.74 |
| Precursor | 2-Methyldecanoic acid | 24323-23-7 (Racemic) | C11H22O2 | 186.29 |
| Isomer | (R)-2-Methyldecanoic acid | 51703-97-0 (Rare) | C11H22O2 | 186.29 |
*Note: While specific internal registry numbers exist in proprietary databases (e.g., Beilstein or private pharma libraries), no global commercial CAS number is widely recognized for the chloride form. Procurement must rely on CAS 24323-23-7.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Technical Context: Why This Molecule Matters
In modern drug development, particularly for Lipid Nanoparticles (LNPs) and Lipophilic Prodrugs , the "2-methyl" branch is a strategic structural motif.
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Steric Shielding: The methyl group at the alpha-position (C2) creates steric hindrance around the carbonyl. This slows down enzymatic hydrolysis (esterases) in vivo, extending the half-life of lipid-drug conjugates compared to straight-chain decanoates.
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Membrane Fluidity: The branching disrupts the packing of lipid tails in a bilayer. While straight chains (C10) crystallize or pack tightly, the 2-methyl defect increases membrane fluidity, which is crucial for the endosomal release of mRNA payloads in LNP formulations.
Synthesis Protocol: The "Self-Validating" Workflow
Expert Insight: Avoid Thionyl Chloride (
Step-by-Step Procedure
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Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
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Charge: Add 2-methyldecanoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of acid).
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Activation: Add Dimethylformamide (DMF) (0.01 eq / catalytic amount). Caution: A vigorous fizzing will occur upon the next step.
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Reaction: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.
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Progression: Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Validation (The "Check"):
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Workup: Concentrate under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and DCM. The residue is the quantitative 2-methyldecanoyl chloride, ready for immediate coupling.
Part 3: Visualization & Formatting
Workflow Diagram: Procurement & Synthesis Strategy
This decision tree guides the researcher from the search phase to the experimental execution.
Caption: Figure 1. Strategic workflow for procuring and generating 2-methyldecanoyl chloride, emphasizing the pivot to the stable acid precursor.
Mechanistic Pathway: Oxalyl Chloride Activation
This diagram illustrates the catalytic cycle and gas evolution that ensures product purity.
Caption: Figure 2. The catalytic conversion pathway.[3] Note the spontaneous evolution of gases driving the reaction to completion.
References
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National Institute of Standards and Technology (NIST). "Decanoic acid, 2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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PubChem. "2-Methyldecanoic Acid (Compound Summary)." National Library of Medicine. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. (Standard reference for Acyl Chloride synthesis mechanisms via Oxalyl Chloride).
- Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Contextual reference for the utility of branched lipids in LNP fluidity).
